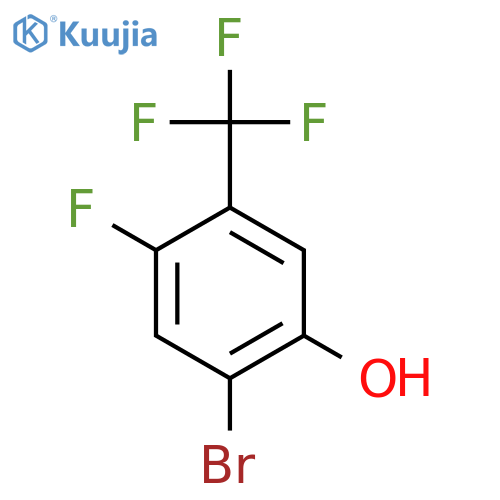Cas no 1805498-61-6 (2-Bromo-4-fluoro-5-(trifluoromethyl)phenol)

1805498-61-6 structure
商品名:2-Bromo-4-fluoro-5-(trifluoromethyl)phenol
2-Bromo-4-fluoro-5-(trifluoromethyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol
- 1805498-61-6
- SCHEMBL20638778
- SY276884
- MFCD22414732
- EN300-7432603
- AT26718
- WVHQHQHVDXRAQS-UHFFFAOYSA-N
-
- インチ: 1S/C7H3BrF4O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H
- InChIKey: WVHQHQHVDXRAQS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(C(F)(F)F)=CC=1O)F
計算された属性
- せいみつぶんしりょう: 257.93034g/mol
- どういたいしつりょう: 257.93034g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-Bromo-4-fluoro-5-(trifluoromethyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7432603-0.25g |
2-bromo-4-fluoro-5-(trifluoromethyl)phenol |
1805498-61-6 | 95.0% | 0.25g |
$607.0 | 2025-03-11 | |
| Enamine | EN300-7432603-0.05g |
2-bromo-4-fluoro-5-(trifluoromethyl)phenol |
1805498-61-6 | 95.0% | 0.05g |
$285.0 | 2025-03-11 | |
| 1PlusChem | 1P01K637-250mg |
2-BROMO-4-FLUORO-5-(TRIFLUOROMETHYL)PHENOL |
1805498-61-6 | 95% | 250mg |
$248.00 | 2024-06-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK589-1g |
2-bromo-4-fluoro-5-(trifluoromethyl)phenol |
1805498-61-6 | 95% | 1g |
¥3834.0 | 2024-04-23 | |
| Enamine | EN300-7432603-0.1g |
2-bromo-4-fluoro-5-(trifluoromethyl)phenol |
1805498-61-6 | 95.0% | 0.1g |
$426.0 | 2025-03-11 | |
| Enamine | EN300-7432603-10.0g |
2-bromo-4-fluoro-5-(trifluoromethyl)phenol |
1805498-61-6 | 95.0% | 10.0g |
$5283.0 | 2025-03-11 | |
| Enamine | EN300-7432603-1.0g |
2-bromo-4-fluoro-5-(trifluoromethyl)phenol |
1805498-61-6 | 95.0% | 1.0g |
$1229.0 | 2025-03-11 | |
| 1PlusChem | 1P01K637-100mg |
2-BROMO-4-FLUORO-5-(TRIFLUOROMETHYL)PHENOL |
1805498-61-6 | 95% | 100mg |
$140.00 | 2024-06-18 | |
| abcr | AB582860-250mg |
2-Bromo-4-fluoro-5-(trifluoromethyl)phenol; . |
1805498-61-6 | 250mg |
€357.80 | 2024-04-18 | ||
| Aaron | AR01K6BJ-1g |
2-bromo-4-fluoro-5-(trifluoromethyl)phenol |
1805498-61-6 | 98% | 1g |
$569.00 | 2025-02-13 |
2-Bromo-4-fluoro-5-(trifluoromethyl)phenol 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
1805498-61-6 (2-Bromo-4-fluoro-5-(trifluoromethyl)phenol) 関連製品
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1805498-61-6)2-Bromo-4-fluoro-5-(trifluoromethyl)phenol

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):158.0/278.0/710.0